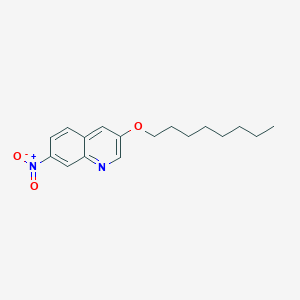
7-Nitro-3-(octyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-3-(octyloxy)quinoline: is a chemical compound with the molecular formula C17H22N2O3 . It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its nitro group at the 7th position and an octyloxy group at the 3rd position on the quinoline ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3-(octyloxy)quinoline can be achieved through several methods. One common approach involves the nitration of 3-(octyloxy)quinoline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position of the quinoline ring. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and high yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitro-3-(octyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted quinolines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Nitro-3-(octyloxy)quinoline has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.
- Investigated for its anticancer properties, particularly in targeting specific cellular pathways.
Industry:
- Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
- Employed in the formulation of specialty chemicals and dyes.
Wirkmechanismus
The mechanism of action of 7-Nitro-3-(octyloxy)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, lacking the nitro and octyloxy groups.
7-Nitroquinoline: Similar structure but without the octyloxy group.
3-Octyloxyquinoline: Similar structure but without the nitro group.
Uniqueness: 7-Nitro-3-(octyloxy)quinoline is unique due to the presence of both the nitro and octyloxy groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
138797-32-7 |
|---|---|
Molekularformel |
C17H22N2O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
7-nitro-3-octoxyquinoline |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-5-6-7-10-22-16-11-14-8-9-15(19(20)21)12-17(14)18-13-16/h8-9,11-13H,2-7,10H2,1H3 |
InChI-Schlüssel |
IKGUJTQPTMGPHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CN=C2C=C(C=CC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14269673.png)

![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
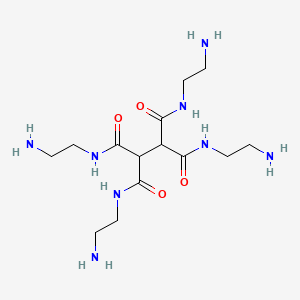
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
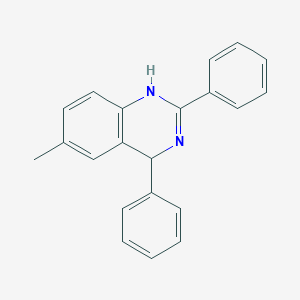
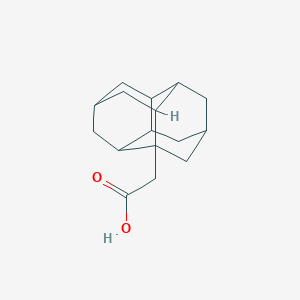
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
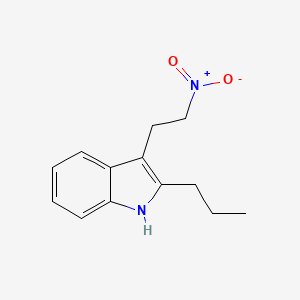
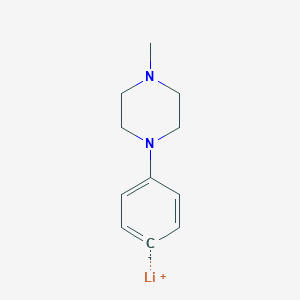
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
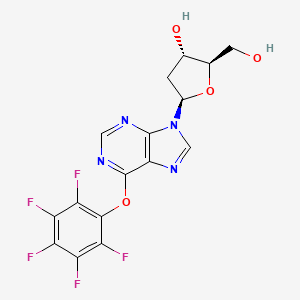
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
